molecular formula C16H9Cl3O3S B1520140 2,4,6-Trichlorophenyl 2-naphthalenesulfonate CAS No. 1171919-42-8

2,4,6-Trichlorophenyl 2-naphthalenesulfonate

Cat. No.: B1520140
CAS No.: 1171919-42-8
M. Wt: 387.7 g/mol
InChI Key: WPYFRQNDGSAIBZ-UHFFFAOYSA-N
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Description

“2,4,6-Trichlorophenyl 2-naphthalenesulfonate” is a biochemical compound with the molecular formula C16H9Cl3O3S . It has a molecular weight of 387.67 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C16H9Cl3O3S . The average mass of the molecule is 387.665 Da, and the monoisotopic mass is 385.933807 Da .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid . It has a melting point range of 128 - 130 degrees Celsius .

Scientific Research Applications

Applications in Environmental Analysis

Solid-Phase Extraction and Ion-Pair Chromatography Compounds like 2,4,6-Trichlorophenyl 2-naphthalenesulfonate are utilized in the chemical, pharmaceutical, and other industries due to their solubility in water. A study by Alonso, Castillo, and Barceló (1999) highlights the utilization of solid-phase extraction procedures for polar benzene- and naphthalenesulfonates in industrial effluents. The method involves the use of Isolute ENV+ polystyrene divinylbenzene sorbent for the enrichment of these compounds from industrial wastewaters. The use of ion-pair liquid chromatography coupled with mass spectrometry is emphasized for the unequivocal determination of these substances, offering an effective analytical approach for monitoring and controlling their presence in industrial effluents (Alonso, Castillo, & Barceló, 1999).

Adsorption Studies

Graphene and Graphene Oxide Adsorption Pei et al. (2013) investigate the adsorption characteristics of compounds like 2,4,6-trichlorophenol and naphthalene on graphene and graphene oxide. The study provides valuable insights into the interactions and adsorption mechanisms of these compounds, highlighting the influence of pH and the specific interactions beyond hydrophobic forces. The results indicate the potential of these carbon-based materials in adsorbing and potentially removing such compounds from environmental matrices (Pei et al., 2013).

Environmental Restoration and Green Chemistry

Directed Evolution of Enzymes Canada et al. (2002) demonstrate the use of directed evolution to enhance the activity of enzymes like toluene ortho-monooxygenase for the degradation of chlorinated ethenes and oxidation of naphthalene. This approach emphasizes the potential of biotechnological solutions in addressing environmental pollutants and highlights the relevance of such compounds in developing green chemistry solutions (Canada, Iwashita, Shim, & Wood, 2002).

Photodegradation Studies

Polymer-Assisted Photodegradation Nowakowska, Sustar, and Guillet (1991) explore the photosensitized dechlorination of chlorinated biphenyls using polymeric materials containing naphthalene units. This study provides an understanding of the photodegradation processes involving such compounds and the potential application of polymeric materials in environmental remediation (Nowakowska, Sustar, & Guillet, 1991).

Safety and Hazards

The safety information available indicates that “2,4,6-Trichlorophenyl 2-naphthalenesulfonate” may be harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to avoid dust formation, ensure adequate ventilation, and use personal protective equipment when handling this compound .

Properties

IUPAC Name

(2,4,6-trichlorophenyl) naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3O3S/c17-12-8-14(18)16(15(19)9-12)22-23(20,21)13-6-5-10-3-1-2-4-11(10)7-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYFRQNDGSAIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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